molecular formula C16H19ClN2O4S B225560 4-chloro-2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

4-chloro-2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No. B225560
M. Wt: 370.9 g/mol
InChI Key: DBOSHDPXONMRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide, also known as CPB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-chloro-2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. This leads to the inhibition of tumor growth and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and topoisomerase II, which are involved in cell division and proliferation. This compound has also been shown to induce the expression of certain genes that are involved in apoptosis, such as p53 and Bax.

Advantages and Limitations for Lab Experiments

4-chloro-2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for certain enzymes. However, it also has limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 4-chloro-2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide. One area of interest is the development of more potent and selective analogs of this compound for use in cancer therapy. Another area of interest is the investigation of this compound's potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

4-chloro-2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,5-diethoxybenzenesulfonyl chloride with pyridine-3-methanol, followed by the addition of ammonia. The resulting product is then purified using column chromatography.

Scientific Research Applications

4-chloro-2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's disease.

properties

Molecular Formula

C16H19ClN2O4S

Molecular Weight

370.9 g/mol

IUPAC Name

4-chloro-2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C16H19ClN2O4S/c1-3-22-14-9-16(15(23-4-2)8-13(14)17)24(20,21)19-11-12-6-5-7-18-10-12/h5-10,19H,3-4,11H2,1-2H3

InChI Key

DBOSHDPXONMRMQ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1Cl)OCC)S(=O)(=O)NCC2=CN=CC=C2

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)OCC)S(=O)(=O)NCC2=CN=CC=C2

Origin of Product

United States

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